molecular formula C2H4F3NO2S B1353854 N-Methyltrifluoromethanesulfonamide CAS No. 34310-29-7

N-Methyltrifluoromethanesulfonamide

Cat. No. B1353854
CAS RN: 34310-29-7
M. Wt: 163.12 g/mol
InChI Key: IJOCNCZJDBTBIP-UHFFFAOYSA-N
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Description

N-Methyltrifluoromethanesulfonamide is a dioxane that is used as an intermediate for the production of other chemicals. It has been shown to form bifurcated intramolecular hydrogen bonds and isomers with stereospecificity .


Chemical Reactions Analysis

N-Methyltrifluoromethanesulfonamide in the gas phase and in a low-polarity inert solvent (CCl4) exists as an equilibrium mixture of monomers and cyclic dimers .


Physical And Chemical Properties Analysis

N-Methyltrifluoromethanesulfonamide has a molecular weight of 163.12 g/mol. It has one hydrogen bond donor count and six hydrogen bond acceptor counts. It also has one rotatable bond count. Its exact mass and monoisotopic mass are 162.99148403 g/mol. Its topological polar surface area is 54.6 Ų .

Scientific Research Applications

Self-Association in Gas Phase and Inert Solvents

Research by Chipanina et al. (2004) utilized IR spectroscopy and quantum-chemical calculations to demonstrate that N-methyltrifluoromethanesulfonamide exhibits self-association in the gas phase and in low-polarity inert solvents like CCl4, existing as a mixture of monomers and cyclic dimers. In more polar solvents like CH2Cl2, polar open-chain dimers are stabilized (Chipanina et al., 2004).

Molecular Structure in Aprotic Protophilic Media

Sterkhova et al. (2007) analyzed the IR spectra of N-methyltrifluoromethanesulfonamide and conducted quantum-chemical calculations, proposing a model based on equilibrium between 1:1 monomer H-complexes and open-chain dimer complexes of variable composition in protophilic solvents (Sterkhova et al., 2007).

Energy of Formation of Acyclic Dimers

Chipanina et al. (2005) determined that the energy of formation of an open-chain N-methyltrifluoromethanesulfonamide dimer stabilized by the N-H⋯O=S hydrogen bond is significantly higher than that of cyclic secondary methanesulfonamide self-associates per hydrogen bond, suggesting unique stabilization characteristics (Chipanina et al., 2005).

Hydrogen-Bond Donor Behavior in Protophilic Media

Research by Sterkhova et al. (2007) found that N-methyltrifluoromethanesulfonamide acts as a strong hydrogen-bond donor in protophilic media, forming monomeric and dimeric H-complexes with bifurcated hydrogen bonds (Sterkhova et al., 2007).

Indoor and Outdoor Environmental Impact

A study on the occurrence and indoor air source strength of several perfluorinated alkyl sulfonamides (PFASs) including N-methyltrifluoromethanesulfonamide-relatedcompounds revealed significant concentrations in indoor and outdoor environments. The research highlighted the importance of indoor air as a significant source to the outside environment for these compounds (Shoeib et al., 2005).

Use in Organic Synthesis and Reactivity

Umemoto and Ando (1986) synthesized N-Trifluoromethyl-N-nitrosotrifluoromethanesulfonamide, demonstrating its effectiveness as a trifluoromethylating agent in various reactions, thereby highlighting its versatility in organic synthesis (Umemoto & Ando, 1986).

Applications in Organic Chemistry, Medicine, and Catalysis

Moskalik and Astakhova (2022) reviewed the synthesis and use of triflamides, including N-trifluoromethanesulfonyl derivatives, emphasizing their extensive applications in various fields like organic chemistry, medicine, biochemistry, and agriculture due to their unique chemical properties (Moskalik & Astakhova, 2022).

properties

IUPAC Name

1,1,1-trifluoro-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO2S/c1-6-9(7,8)2(3,4)5/h6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCNCZJDBTBIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60500177
Record name 1,1,1-Trifluoro-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyltrifluoromethanesulfonamide

CAS RN

34310-29-7
Record name 1,1,1-Trifluoro-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60500177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-N-methyl-methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A weighed pressure reactor (available from Parr Instrument Co., Moline, Ill.) is charged with dichloromethane (100 mL) and is then cooled using liquid nitrogen. Methylamine is introduced from a cylinder via a stainless steel tube that is connected to a valve on the reactor. The reactor is periodically weighed, and methylamine is added until 20 g have been added. Trifluoromethanesulfonylfluoride is then introduced into the reactor from a cylinder via a stainless steel tube until 97.9 g have been added. The pressure reactor is then sealed and is placed in a motorized rocker and is rocked and allowed to warm to room temperature. After a period of about 6 hours after the reactor reaches room temperature, it is slowly vented to the atmosphere by opening the valve. The product residue is washed with 10 weight percent aqueous HCl and the organic phase is then dried over MgSO4. The mixture is filtered and the solvent is removed from the filtrate using a rotary evaporator to afford the product.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyltrifluoromethanesulfonamide
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N-Methyltrifluoromethanesulfonamide

Citations

For This Compound
42
Citations
NN Chipanina, LV Sherstyannikova… - Russian journal of …, 2004 - Springer
IR spectroscopy and quantum-chemical calculations (B3LYP/6-31G*) were used to show that N-methyltrifluoromethanesulfonamide in the gas phase and in a low-polarity inert solvent (…
Number of citations: 16 link.springer.com
NN Chipanina, BA Shainyan… - Russian journal of …, 2004 - Springer
According to the DFT calculations (B3LYP/6-31G*), the structure of solvate complexes formed by N-methyltrifluoromethanesulfonamide with phosgene, formaldehyde, and DMSO and …
Number of citations: 8 link.springer.com
IV Sterkhova, NN Chipanina, BA Shainyan… - Russian Journal of …, 2007 - Springer
In two-centered H-complexes with protophilic solvents, the monomer of N-methyltrifluoromethanesulfonamide I behaves as a strong H-bond donor, stronger than 4-fluorophenol and …
Number of citations: 7 link.springer.com
NN Chipanina, LV Sherstyannikova… - Russian journal of …, 2005 - Springer
The energy of formation of an open-chain N-methyltrifluoromethanesulfonamide dimer stabilized by the NH⋯O=S hydrogen bond is 20.1 kJ mol −1 (CH 2 Cl 2 ). This value exceeds by ∼…
Number of citations: 9 link.springer.com
IV Sterkhova, AI Vokin, LP Oznobikhina… - Russian Journal of …, 2007 - Springer
… In the present work we chose N-methyltrifluoromethanesulfonamide CF3SO2NHMe as the object for investigation, determined the enthalpy of formation (DH) of its H-complexes with a …
Number of citations: 5 link.springer.com
IV Sterkhova, NN Chipanina, BA Shainyan… - Russian Journal of …, 2007 - Springer
… In the present work the structure of solvate complexes of N-methyltrifluoromethanesulfonamide (I) with aprotic protophilic solvents is discussed on the basis of IR and quantum-chemical …
Number of citations: 4 link.springer.com
ML Edwards - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 34310‐29‐7 ] C 2 H 4 F 3 NO 2 S (MW 163.14) InChI = 1S/C2H4F3NO2S/c1‐6‐9(7,8)2(3,4)5/h6H,1H3 InChIKey = IJOCNCZJDBTBIP‐UHFFFAOYSA‐N (methylamine derivative found …
Number of citations: 0 onlinelibrary.wiley.com
IV Sterkhova, VI Mescheryakov, NN Chipanina… - Russian journal of …, 2006 - Springer
… The acidity constants of amides I and III, and, for the sake of comparison, unsubstituted compound IV and N-methyltrifluoromethanesulfonamide (V) in water and methanol were …
Number of citations: 23 link.springer.com
LP Oznobikhina, NN Chipanina, BA Shainyan… - Russian Journal of …, 2009 - Springer
… Spectroscopic acidity of compound I determined as the value of ∆ν(NH) upon interactions with DMF in CCl4 is higher than that of N-methyltrifluoromethanesulfonamide. …
Number of citations: 1 link.springer.com
LP Oznobikhina, NN Chipanina, LL Tolstikova… - Russian Journal of …, 2009 - Springer
… spectroscopy suggest that the NH acidity of trifluoro-N-(2-phenylacetyl)methanesulfonamide I in its interaction with the Lewis bases exceeds that of Nmethyltrifluoromethanesulfonamide …
Number of citations: 7 link.springer.com

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